molecular formula C23H21N3O4 B2811191 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2225144-59-0

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B2811191
CAS No.: 2225144-59-0
M. Wt: 403.438
InChI Key: UAYPBQDAALYDDL-UHFFFAOYSA-N
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Description

5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carboxylic acid substituent at position 2. The Fmoc group is widely used in peptide synthesis due to its acid-labile nature, enabling selective deprotection under mild conditions . The methyl group at position 1 enhances steric stability, while the tetrahydro-pyridine moiety contributes to conformational flexibility.

The Fmoc group is typically introduced via carbodiimide-mediated coupling or using Fmoc-Cl under anhydrous conditions .

Applications: Such compounds serve as intermediates in medicinal chemistry, particularly for designing kinase inhibitors or TLR antagonists, as suggested by structural analogs targeting TLR7-9 .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-25-20-10-11-26(21(22(27)28)18(20)12-24-25)23(29)30-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,12,19,21H,10-11,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYPBQDAALYDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(N(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-59-0
Record name 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a pyrazole derivative known for its diverse biological activities. This article reviews the compound's chemical properties, biological activities, and potential therapeutic applications based on available research data.

The compound's chemical formula is C20H17N3O4C_{20}H_{17}N_{3}O_{4} with a molecular weight of 363.37 g/mol. It is characterized by the following structural features:

PropertyDescription
Chemical FormulaC20H17N3O4C_{20}H_{17}N_{3}O_{4}
Molecular Weight363.37 g/mol
IUPAC Name3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid
AppearancePowder
Storage Temperature4 °C

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A related compound demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 µg/ml .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer potential. Research indicates that certain pyrazole compounds can inhibit key enzymes involved in cancer cell proliferation. For example, derivatives targeting BRAF(V600E) and EGFR pathways have shown promising results in vitro against various cancer cell lines. The compound's structure suggests it may interact with these pathways due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess similar activities .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results showed that compounds with structural similarities to this compound exhibited significant inhibition of bacterial growth compared to standard antibiotics.

Case Study 2: Anticancer Mechanism
In vitro experiments on breast cancer cell lines revealed that a related pyrazole derivative reduced cell viability significantly at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight Solubility Stability Notes
Target Compound 408.43 g/mol DMSO, DMF Acid-sensitive Fmoc group
4-[(Fmoc-aminomethyl)]-2-methylpyrazole-3-carboxylic acid 353.39 g/mol Water, MeOH Stable at pH 7–9
5-[Fmoc-aminomethyl]furan-2-carboxylic acid 367.38 g/mol THF, Acetonitrile Light-sensitive

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